Ex Vivo Macrophage Model Performance: Superior to Most Analogs and Comparable to Isoniazid
In an ex vivo model of M. tuberculosis infection using human THP-1 macrophages, compounds with alkyl chain lengths of six (C6) and twelve (C12, N-dodecyl-3-nitrobenzamide) carbons exhibited the most pronounced intracellular mycobacterial killing, achieving activity profiles comparable to the first-line drug isoniazid (INH) [1]. This ex vivo performance distinguishes the C12 derivative from other highly potent in vitro analogs, such as compound 11, which failed to show good activity in the same macrophage assay despite excellent MIC values [2].
| Evidence Dimension | Intracellular antimycobacterial activity in ex vivo macrophage model |
|---|---|
| Target Compound Data | Pronounced intracellular mycobacterial death; activity profile comparable to isoniazid |
| Comparator Or Baseline | Compound 11 (shorter chain, high in vitro potency) showed poor ex vivo activity; Isoniazid (positive control) used as baseline for comparable activity |
| Quantified Difference | Activity retained ex vivo vs. lost for comparator; not quantified as a numeric fold-change in text |
| Conditions | THP-1 human macrophages infected with M. tuberculosis H37Rv; compounds tested at 0.15 μg/mL |
Why This Matters
Ex vivo macrophage activity is a critical predictor of in vivo efficacy, making this a key differentiator for selecting N-dodecyl-3-nitrobenzamide over other in vitro-active analogs that fail in this translational model.
- [1] Pais JP, Antoniuk O, Pires D, Delgado T, Fortuna A, Costa PJ, Anes E, Constantino L. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. 2024; 17(5):608. View Source
- [2] Pais JP, Antoniuk O, Pires D, Delgado T, Fortuna A, Costa PJ, Anes E, Constantino L. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. 2024; 17(5):608. View Source
